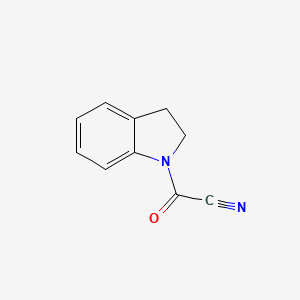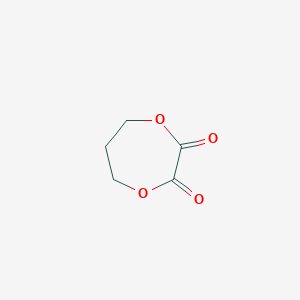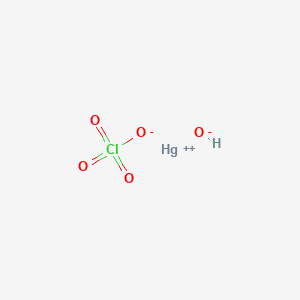
Mercury(2+);hydroxide;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);hydroxide;perchlorate is a chemical compound consisting of mercury in its +2 oxidation state, hydroxide ions, and perchlorate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of mercury(2+);hydroxide;perchlorate typically involves the reaction of mercury(II) salts with hydroxide and perchlorate ions. One common method is to dissolve mercury(II) nitrate in water and then add sodium hydroxide to precipitate mercury(II) hydroxide. This precipitate can then be reacted with perchloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Mercury(2+);hydroxide;perchlorate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Mercury(II) can be reduced to elemental mercury by reducing agents such as tin(II) chloride.
Substitution Reactions: The hydroxide and perchlorate ions can be substituted by other anions in solution.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can oxidize mercury to its +2 state.
Reducing Agents: Tin(II) chloride is commonly used to reduce mercury(II) to elemental mercury.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used to manipulate the ionic composition of the compound.
Major Products Formed:
Elemental Mercury: Formed during reduction reactions.
Mercury(II) Chloride: Formed during substitution reactions with chloride ions.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);hydroxide;perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the production of other mercury compounds and in certain industrial processes.
Wirkmechanismus
The mechanism by which mercury(2+);hydroxide;perchlorate exerts its effects involves the interaction of mercury ions with biological molecules. Mercury(II) ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The perchlorate ion can interfere with iodide uptake in the thyroid gland, affecting hormone production.
Vergleich Mit ähnlichen Verbindungen
Mercury(II) Chloride: Similar in that it contains mercury in the +2 oxidation state but differs in its anionic composition.
Mercury(II) Nitrate: Another mercury(II) compound with different anions.
Mercury(II) Oxide: Contains mercury in the +2 oxidation state but with oxide ions.
Uniqueness: Mercury(2+);hydroxide;perchlorate is unique due to the presence of both hydroxide and perchlorate ions, which confer distinct chemical properties and reactivity compared to other mercury(II) compounds.
Eigenschaften
CAS-Nummer |
61512-35-4 |
|---|---|
Molekularformel |
ClHHgO5 |
Molekulargewicht |
317.05 g/mol |
IUPAC-Name |
mercury(2+);hydroxide;perchlorate |
InChI |
InChI=1S/ClHO4.Hg.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
NEZZYVGISQWEEZ-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[O-]Cl(=O)(=O)=O.[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
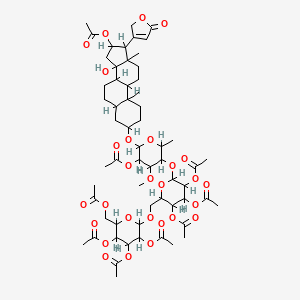
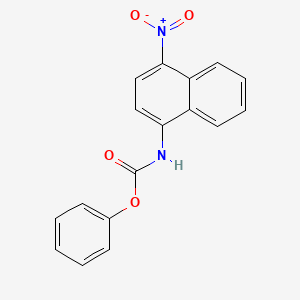

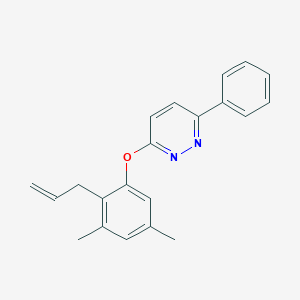
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
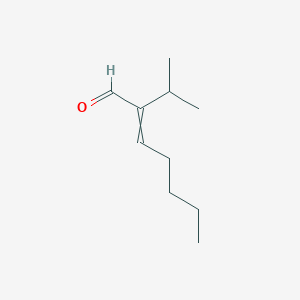
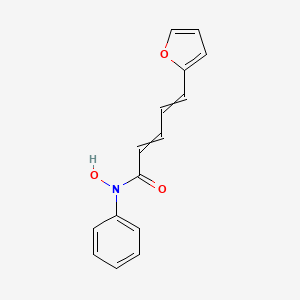

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
